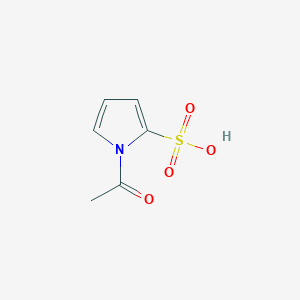
1-Acetyl-1H-pyrrole-2-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-1H-pyrrole-2-sulfonic acid is a heterocyclic organic compound that features a pyrrole ring substituted with an acetyl group at the nitrogen atom and a sulfonic acid group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-1H-pyrrole-2-sulfonic acid typically involves the sulfonation of pyrrole derivatives. One common method is the reaction of pyrrole with sulfur trioxide in pyridine at elevated temperatures (around 100°C) to yield pyrrole-2-sulfonic acid . The acetylation of the nitrogen atom can be achieved using acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
1-Acetyl-1H-pyrrole-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The acetyl group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3- and 4-positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfonates and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学研究应用
1-Acetyl-1H-pyrrole-2-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1-Acetyl-1H-pyrrole-2-sulfonic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The sulfonic acid group can form strong ionic interactions, while the acetyl group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of target proteins and pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
Pyrrole-2-sulfonic acid: Lacks the acetyl group, making it less versatile in certain chemical reactions.
1-Acetylpyrrole: Lacks the sulfonic acid group, reducing its solubility and reactivity in aqueous environments.
2-Acetylpyrrole: Has the acetyl group at the 2-position instead of the nitrogen, leading to different chemical properties and reactivity.
Uniqueness
1-Acetyl-1H-pyrrole-2-sulfonic acid is unique due to the presence of both the acetyl and sulfonic acid groups, which confer distinct chemical properties and reactivity
属性
CAS 编号 |
857422-45-8 |
|---|---|
分子式 |
C6H7NO4S |
分子量 |
189.19 g/mol |
IUPAC 名称 |
1-acetylpyrrole-2-sulfonic acid |
InChI |
InChI=1S/C6H7NO4S/c1-5(8)7-4-2-3-6(7)12(9,10)11/h2-4H,1H3,(H,9,10,11) |
InChI 键 |
YNLCAFXWMSJEKI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1C=CC=C1S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


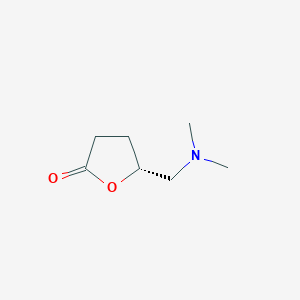
![1-(4,6-Bis(methoxycarbonyl)-[1,1'-biphenyl]-2-yl)-2-methyl-1H-pyrazol-2-ium iodide](/img/structure/B12871058.png)
![(S)-2'-(Diphenylphosphino)-4,4',6,6'-tetramethyl-[1,1'-biphenyl]-2-amine](/img/structure/B12871062.png)
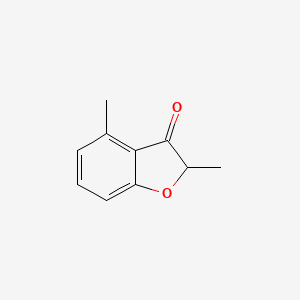


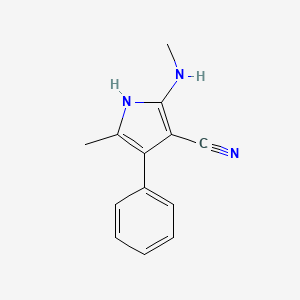
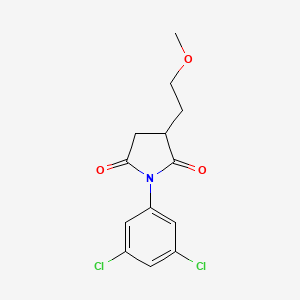
![1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine](/img/structure/B12871097.png)
![(1R)-Dicyclohexyl(2'-(naphthalen-1-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12871106.png)
![5-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12871113.png)
![3,4,5,6-Tetrahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide](/img/structure/B12871114.png)
![1-Methyl-5H-pyrrolo[1,2-c]imidazol-7(6H)-one](/img/structure/B12871119.png)
![5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B12871127.png)
